Cas no 1351648-79-7 (butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate)

butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate 化学的及び物理的性質
名前と識別子
-
- butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate
- F5981-0123
- butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate
- butyl 4-[[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]acetyl]amino]benzoate
- butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate
- VU0529269-1
- 1351648-79-7
- AKOS024528805
- SR-01000926478-1
- SR-01000926478
-
- インチ: 1S/C19H24N4O5/c1-4-5-10-28-19(26)13-6-8-14(9-7-13)21-16(24)11-20-17(25)15-12-23(2)22-18(15)27-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,25)(H,21,24)
- InChIKey: JFUVQNJHKJVMOE-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(=CC=1)NC(CNC(C1C(=NN(C)C=1)OC)=O)=O)=O)CCCC
計算された属性
- せいみつぶんしりょう: 388.17466988g/mol
- どういたいしつりょう: 388.17466988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 10
- 複雑さ: 536
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 112Ų
butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5981-0123-30mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-4mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-3mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-5mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-10mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-20mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-2μmol |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-5μmol |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-10μmol |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5981-0123-25mg |
butyl 4-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamido}benzoate |
1351648-79-7 | 25mg |
$109.0 | 2023-09-09 |
butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
7. Book reviews
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoateに関する追加情報
Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate (CAS No. 1351648-79-7): A Comprehensive Overview
Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate, identified by its CAS number 1351648-79-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and medicinal research. The presence of multiple functional groups, including pyrazole and formamide moieties, suggests a rich chemical diversity that could be exploited for therapeutic purposes.
The compound's structure consists of a benzoate backbone substituted with a butyl group at the 4-position and a formamidoacetamido group at the 2-position. The formamidoacetamido group further incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety, which adds an additional layer of complexity and potential biological activity. This intricate arrangement of functional groups makes Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate a promising candidate for further investigation in the realm of medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures, such as pyrazole derivatives, due to their diverse biological activities. Pyrazole-based compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The methoxy and methyl substituents on the pyrazole ring in Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate may contribute to its unique pharmacological properties by influencing its interactions with biological targets.
The benzoate moiety is another key feature of this compound that warrants attention. Benzoate derivatives are well-known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects. The combination of the benzoate group with the pyrazole-based formamidoacetamido moiety in Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate could lead to novel pharmacological effects that are not observed with either component alone.
Recent studies have highlighted the importance of structure-function relationships in the design of new drugs. The complex structure of Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate suggests that it may exhibit multiple modes of action, making it a versatile tool for drug discovery. The presence of multiple functional groups provides numerous opportunities for interaction with biological targets, which could lead to the development of drugs with enhanced efficacy and reduced side effects.
The synthesis and characterization of Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate have been subjects of considerable research interest. Advanced synthetic techniques have been employed to construct the complex framework of this molecule while maintaining high purity and yield. The use of modern spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has facilitated the detailed structural elucidation of this compound.
In addition to its structural complexity, Butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yllformamidooetamid0}benzoate exhibits interesting physicochemical properties that make it suitable for various applications in pharmaceutical research. These properties include solubility, stability, and bioavailability, which are critical factors in drug development. Understanding these properties is essential for optimizing the compound's formulation and delivery systems.
The potential applications of Butyl 4-{2-(3-methoxy-l-methyl-lH-pyrazol--4-yllformamideoet-amid0}benzoate extend beyond traditional pharmaceutical uses. It has shown promise in preclinical studies as a tool for understanding complex biological pathways and as a lead compound for the development of new therapeutic agents. The compound's ability to modulate multiple targets makes it an attractive candidate for multitarget drug discovery efforts.
Future research directions may focus on exploring the pharmacological profile of Butyl 4-{2-(3-methoxy-l-methyl-lH-pyrazol--4-yllformamideoet-amid0}benzoate through in vitro and in vivo studies. These studies will help elucidate its mechanism(s) of action and assess its potential therapeutic benefits across different disease models. Additionally, computational modeling techniques may be employed to predict how this compound interacts with biological targets at the molecular level.
The development of novel drug candidates often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. Butyl 4-{2-(3methoxy-lmethyl-lH-pyrazol--4-yllformamideoet-amid0}benzoate serves as an excellent example of how structural diversity can lead to innovative therapeutics. By leveraging advances in synthetic chemistry and biotechnology, researchers can design molecules with tailored properties that address unmet medical needs.
In conclusion, Butyl 4-{2-(3methoxy-lmethyl-lH-pyrazol--4-yllformamideoet-amid0}benzoate (CAS No. 1351648797) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for further investigation into various therapeutic areas. As our understanding of structure-function relationships continues to evolve, compounds like this one will play an increasingly important role in drug discovery efforts worldwide.
1351648-79-7 (butyl 4-{2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamidoacetamido}benzoate) 関連製品
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 77119-85-8(Boc-D-phenylalaninal)
- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)